Unii-1EL1K52SH1 - 222631-44-9

Unii-1EL1K52SH1

Catalog Number: EVT-254385
CAS Number: 222631-44-9
Molecular Formula: C11H16ClN5O3
Molecular Weight: 301.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Unii-1EL1K52SH1, more commonly known as BCX-4430, is a nucleoside analogue classified as an Immucillin. [, , ] Immucillins are a class of aza-C-nucleosides that function as transition state analogue enzyme inhibitors. [] BCX-4430 specifically acts as an adenosine analogue. [] This compound has shown potential as an antiviral agent and is being researched for its use in treating Ebola virus disease. [, , ]

BCX-1777

  • Compound Description: BCX-1777 is an immucillin compound and a potent inhibitor of adenosine deaminase (ADA). []
  • Relevance: BCX-1777 is structurally related to BCX-4430, both being classified as immucillins. [] While both compounds share a similar core structure, they differ in the substituents on the heterocyclic moiety. This structural similarity suggests potential overlap in their mechanisms of action or target enzymes.

Favipiravir

  • Compound Description: Favipiravir (T-705) is a broad-spectrum antiviral drug that selectively inhibits viral RNA polymerase. [, ] It is being investigated as a potential treatment for various viral infections, including Ebola virus disease. [, ]
  • Relevance: While structurally distinct from BCX-4430, Favipiravir is relevant due to its shared target - Ebola virus. [] Both compounds demonstrate antiviral activity against Ebola virus, although they likely act through different mechanisms.

Brincidofovir

  • Compound Description: Brincidofovir (CMX-001) is a broad-spectrum antiviral drug that acts as an acyclic nucleotide analogue. [] It exhibits activity against a wide range of DNA viruses and is being explored as a potential treatment for Ebola virus disease. []
  • Relevance: Similar to Favipiravir, Brincidofovir's relevance to BCX-4430 stems from their shared target - Ebola virus. [] Despite their structural differences, both compounds demonstrate potential for combating Ebola virus infection, suggesting possible synergistic effects if used in combination.

GS-5734

  • Compound Description: GS-5734 is an adenosine analogue prodrug that exhibits broad-spectrum antiviral activity. [] It is currently under investigation as a potential therapeutic for Ebola virus disease. []
  • Relevance: GS-5734 shares a similar target with BCX-4430 – Ebola virus. [] As both compounds are adenosine analogs, they might exhibit overlapping mechanisms of action, although this requires further investigation.

ZMapp

  • Compound Description: ZMapp is an experimental treatment for Ebola virus disease consisting of a cocktail of three monoclonal antibodies. [, , ]
  • Relevance: While ZMapp is not a small molecule like BCX-4430, it shares the same therapeutic target – Ebola virus. [, , ] Both ZMapp and BCX-4430 represent promising therapeutic avenues for Ebola virus disease and highlight the importance of exploring diverse antiviral strategies.

Immucillins (General Class)

  • Compound Description: Immucillins are a class of nucleoside analogues that function as transition-state analogue inhibitors of various enzymes, including those involved in purine salvage pathways. []
  • Relevance: BCX-4430 belongs to the immucillin class of compounds. [, ] Understanding the structure-activity relationships and mechanism of action of other immucillins could provide valuable insights into the antiviral activity of BCX-4430.
Overview

Galidesivir hydrochloride, also known as BCX4430, is an antiviral compound that acts as an adenosine analog. Initially developed by BioCryst Pharmaceuticals for hepatitis C treatment, it has since been repurposed to combat severe viral infections, including those caused by the Ebola and Marburg viruses, as well as the Zika virus. Currently, it is undergoing clinical trials for its efficacy against coronavirus disease 2019. Galidesivir functions primarily by inhibiting the activity of viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication .

Source and Classification

Galidesivir is classified as a nucleoside analog and falls within the category of direct-acting antiviral agents. It is derived from the chemical modification of adenosine, which allows it to interfere with viral RNA synthesis. The compound has shown broad-spectrum antiviral activity against various RNA viruses, including bunyaviruses, arenaviruses, paramyxoviruses, coronaviruses, flaviviruses, and phleboviruses .

Synthesis Analysis

Methods and Technical Details

The synthesis of galidesivir involves several steps that include protecting and deprotecting various functional groups. One notable synthetic route begins with the precursor compound BCX1777. The process typically includes:

  1. Condensation: The initial step involves the condensation of 5-methylol-3,4-pyrrolidine glycol under basic conditions.
  2. Protection/Deprotection: Various functional groups are protected using blocking agents to prevent unwanted reactions during subsequent steps.
  3. Acetylation and Chlorination: The compound undergoes acetylation with acetic anhydride followed by chlorination using dimethylchloromethyleneammonium chloride.
  4. Ammonolysis: This step cleaves acetate protecting groups to yield galidesivir .
Molecular Structure Analysis

Structure and Data

Galidesivir hydrochloride has the molecular formula C11H16ClN5O3C_{11}H_{16}ClN_{5}O_{3} with a molar mass of approximately 265.273 g/mol. Its structure can be represented in various formats including SMILES notation and InChI identifiers which provide a way to encode the molecular structure in a textual format for computational purposes .

  • IUPAC Name: (S)-1-(2-amino-6-chloro-9H-purin-9-yl)-3-(hydroxymethyl)-1-(hydroxymethyl)-pyrrolidine-2,4-dione
  • Chemical Structure: The compound contains a purine base (adenosine analog) linked to a sugar moiety modified to enhance antiviral activity.
Chemical Reactions Analysis

Reactions and Technical Details

Galidesivir primarily acts through its triphosphate form, which is incorporated into viral RNA during replication. This incorporation leads to premature termination of RNA synthesis due to the structural similarity of galidesivir triphosphate to natural nucleotides. The key reactions involved include:

  1. Incorporation into Viral RNA: Galidesivir triphosphate competes with natural nucleotides for incorporation into the growing RNA strand.
  2. Stalling of Viral Replication: Once incorporated, it disrupts normal RNA elongation processes leading to stalling and termination of viral replication .
Mechanism of Action

Galidesivir exerts its antiviral effects through several mechanisms:

  1. Inhibition of RNA-dependent RNA Polymerase: By mimicking adenosine triphosphate, galidesivir triphosphate binds to the active site of viral RNA-dependent RNA polymerase.
  2. Premature Termination: The incorporation of galidesivir into viral RNA results in premature termination of transcription due to its structural differences from natural nucleotides.
  3. Broad-spectrum Activity: Its mechanism allows it to target multiple viral families effectively, making it a candidate for treating various viral infections .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Galidesivir hydrochloride is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and other polar solvents, which facilitates its administration in clinical settings.
  • Stability: The compound exhibits stability under standard laboratory conditions but should be stored properly to maintain its efficacy.

Relevant data indicate that galidesivir hydrochloride maintains its antiviral properties across various pH levels typical in biological systems .

Applications

Galidesivir has significant potential in scientific research and clinical applications:

  1. Antiviral Research: It is being studied extensively for its efficacy against filoviruses such as Ebola and Marburg.
  2. Clinical Trials: Currently under phase 1 clinical trials for coronavirus disease 2019 in Brazil.
  3. Broad-spectrum Antiviral Agent: Its ability to inhibit multiple RNA viruses makes it a valuable candidate for future antiviral therapies.

The ongoing research into galidesivir’s mechanisms and therapeutic applications underscores its importance as a versatile tool in combating viral infections .

Introduction to Galidesivir Hydrochloride as a Broad-Spectrum Antiviral Agent

Historical Context and Development of Galidesivir in Antiviral Research

Galidesivir hydrochloride (BCX4430 hydrochloride) emerged from focused efforts to combat medically significant RNA viruses with pandemic potential. Initially developed by BioCryst Pharmaceuticals with critical funding and scientific support from the National Institute of Allergy and Infectious Diseases (NIAID), this synthetic nucleoside analogue represented a strategic shift toward broad-spectrum antiviral agents following experiences with outbreaks of Ebola, Marburg, and other highly pathogenic viruses [1] [3]. The compound's development trajectory accelerated during the 2013-2016 West African Ebola virus epidemic, which highlighted the critical absence of effective therapeutics for filovirus infections and spurred its designation as a fast-track candidate [3] [7]. Early antiviral screening identified galidesivir's unique activity against phylogenetically diverse RNA virus families, positioning it as a promising candidate for further development against emerging viral threats, including coronaviruses [1] [5]. By 2020, the global COVID-19 pandemic catalyzed expanded evaluation, with galidesivir entering randomized, double-blind, placebo-controlled clinical trials (NCT03891420) to assess its safety and antiviral effects against SARS-CoV-2, reflecting its perceived utility as a medical countermeasure for previously unknown or resistant viral pathogens [3] [4].

Structural Classification Within the Imino-C-Nucleoside Analogue Family

Galidesivir hydrochloride belongs to the imino-C-nucleoside class, characterized by a distinct carbon-carbon bond linking the ribose-like moiety to the heterocyclic base—a structural feature conferring metabolic stability against nucleoside hydrolases. Its chemical designation is (2S,3S,4R,5R)-2-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, with a molecular formula of C₁₁H₁₆ClN₅O₃ and a molecular weight of 301.73 g/mol [5] [10]. The compound features a modified 9-deazaadenine nucleobase fused to an iminoribitol sugar moiety, maintaining structural mimicry of adenosine while introducing steric and electronic perturbations crucial for its antiviral mechanism [1] [2]. This configuration allows intracellular kinases to efficiently phosphorylate galidesivir to its active triphosphate form (BCX4430-TP or BCX6870), which functions as a competitive substrate analogue for viral RNA-dependent RNA polymerases (RdRp) [1] [10]. The stereochemistry at the 2', 3', and 4' positions of the iminoribitol ring is essential for target engagement, with the S,S,R configuration enabling optimal interaction with the RdRp active site across diverse viruses [1].

Table 1: In Vitro Antiviral Activity Spectrum of Galidesivir Hydrochloride

Virus FamilyRepresentative VirusCell LineEC₅₀ (μM)Selectivity Index (SI₅₀)
FiloviridaeMarburg virus (MARV)HeLa4.4–6.738–55
FiloviridaeEbola virus (EBOV)HeLa11.8>8.5
FlaviviridaeYellow Fever virus (YFV)Vero 7614.1–24.5>7.1–38.6
OrthomyxoviridaeInfluenza A/B virusesMDCK1–5>100
CoronaviridaeSARS-CoVVero 7657.7>5.1
PhenuiviridaeRift Valley Fever (RVFV)Vero 7620.45.2
ParamyxoviridaeMeasles virus (MeV)Vero 761.8167

Key Milestones in Preclinical Development Against RNA Viruses

Galidesivir hydrochloride demonstrated compelling in vivo efficacy across multiple animal models of lethal RNA viral infections, often surpassing predictions based on cell culture activity. In murine models of Ebola virus infection, intramuscular administration (15 mg/kg twice daily for 8 days) initiated 1-hour post-exposure conferred 100% protection, establishing early proof-of-concept for post-exposure therapeutic utility [1] [3]. This protective effect extended to non-human primates (NHPs), where galidesivir treatment (≤100 mg/kg/day) initiated 48 hours after Marburg virus challenge significantly reduced viral loads in blood and prevented viral invasion into the central nervous system, correlating with improved survival outcomes [1] [7]. Against Zika virus, galidesivir abrogated viremia in rhesus macaques and prevented viral neuroinvasion, demonstrating potential for treating congenital infections [3] [10]. Pharmacokinetic studies revealed favorable tissue distribution, with efficient hepatic conversion to the active triphosphate form (BCX4430-TP) and a liver half-life of approximately 6 hours in rats—a property particularly advantageous for treating hepatotropic viruses like Yellow Fever [1] [5]. Crucially, reproductive toxicity studies in pregnant rats and rabbits indicated no evidence of embryo lethality or teratogenicity at therapeutic dosages, supporting further evaluation for use during pregnancy-related viral emergencies [1]. Recent preclinical work explores galidesivir within combination regimens, notably with remdesivir and monoclonal antibodies, demonstrating synergistic effects that extend the therapeutic window for advanced Marburg virus disease in NHPs [7].

Table 2: Summary of Key Preclinical Efficacy Findings for Galidesivir Hydrochloride

VirusAnimal ModelDosing RegimenTreatment InitiationKey Outcomes
Marburg virus (MARV)Non-human primates≤100 mg/kg/day IM48 hours post-infectionReduced viremia, prevented CNS infection
Ebola virus (EBOV)Mice15 mg/kg BID IM × 8 days1 hour post-infection100% survival
Yellow Fever virus (YFV)Hamsters4 mg/kg BID IP × 7 daysEarly infectionSignificant survival improvement
Zika virus (ZIKV)Rhesus macaquesTherapeutic dosing (IM)Post-viremiaAbrogated viremia, reduced CNS viral burden
Rift Valley Fever (RVFV)HamstersMultiple dosing protocolsPre- and post-exposureLimited viremia and liver pathology

Properties

CAS Number

222631-44-9

Product Name

Galidesivir hydrochloride

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride

Molecular Formula

C11H16ClN5O3

Molecular Weight

301.73 g/mol

InChI

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1

InChI Key

PCCHVYNGFMEGIG-QPAIBFMUSA-N

SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl

Synonyms

2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol; BCX-4430; BCX4430; Galidesivir; ImmA cpd; immucillin A; immucillin-A

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.